molecular formula C21H24NNaO8S B104501 Rigosertib sodium CAS No. 1225497-78-8

Rigosertib sodium

Numéro de catalogue B104501
Numéro CAS: 1225497-78-8
Poids moléculaire: 473.5 g/mol
Clé InChI: VLQLUZFVFXYXQE-USRGLUTNSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rigosertib sodium (RS-Na) is a novel, small-molecule inhibitor of the serine/threonine protein kinase Aurora A that has recently been developed for use in preclinical and clinical studies. RS-Na has been shown to have potent anti-tumor activity in multiple cancer models, including those resistant to existing chemotherapeutic agents. RS-Na has also been identified as a potential therapeutic agent for the treatment of hematological malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The purpose of

Applications De Recherche Scientifique

Anticancer Properties and Mechanisms

  • Degradation Kinetics and Stability in Acidic Conditions

    Rigosertib, a novel anticancer drug, exhibits instability in acidic conditions, forming multiple degradation products. Research by Patel et al. (2017) demonstrates that rigosertib follows pseudo-first-order general acid catalysis reaction. Complex formation with cholestyramine, a strong anion exchange resin, improves its stability and dissolution in acidic environments.

  • Real-time Proteomic Analysis

    Rigosertib is effective in inducing proliferative arrest and apoptosis in myeloblasts. Fan et al. (2013) highlight its potential activity in various solid tumors. They emphasize rigosertib's mechanism of action and its efficacy using a nanoimmunoassay for real-time proteomic analysis.

  • Microtubule-Destabilizing Agent

    Rigosertib acts as a microtubule-destabilizing agent. According to Jost et al. (2017) and Jost et al. (2020), rigosertib binds to and destabilizes microtubules, leading to cancer cell death. This finding is crucial for understanding its anticancer mechanism.

  • Impairment of Protein Translation in Cancer Cells

    Rigosertib impacts protein translation pathways in cancer cells, particularly involving eIF2 and eIF4 signaling. Merali et al. (2014) provide insights into how rigosertib hampers protein translation, contributing to its anticancer efficacy.

  • Selective Anti-tumor Agent in High-Grade Myelodysplastic Syndrome

    Xu et al. (2014) report that rigosertib selectively induces apoptosis and inhibits the proliferation of cancer cells in high-grade MDS. It modulates various dysregulated signaling pathways, including Akt-PI3K and Wnt.

Pharmacokinetics and Administration

  • Intestinal Permeability and Systemic Exposure

    White et al. (2013) studied the permeability of rigosertib using the in-situ perfused rat intestine model. This research supports the development of an oral formulation for rigosertib in cancer treatment.

  • Pharmacokinetic Profiles in Japanese Patients

    A study by Ogura et al. (2016) on Japanese patients with MDS reveals rigosertib's safety, preliminary efficacy, and pharmacokinetics. It highlights the dosage considerations for different populations.

Clinical Trials and Safety Profile

  • Clinical Activity in Myelodysplastic Syndromes

    Silverman et al. (2015) summarize the clinical activity and safety of intravenous rigosertib in MDS patients. They report on the drug's tolerability and its effects on bone marrow blast responses.

  • Safety and Efficacy in Various Studies

    Garcia-Manero et al. (2016) provide a comprehensive analysis of rigosertib's safety across 557 patients with MDS and AML. They examine adverse events, serious events, and the drug's overall tolerability.

Other Research Areas

  • Radiosensitizing Effects in Cervical Carcinoma

    Agoni et al. (2014) compare rigosertib and cisplatin as radiosensitizers in cervical cancer treatment. Their findings suggest rigosertib's superior efficacy and minimal toxicity compared to cisplatin.

  • DNA Damage-Induced Arrest in Myelodysplastic Syndrome Cells

    Hyoda et al. (2015) explore rigosertib's effects on cell cycle arrest and apoptosis in MDS-derived cells. The drug induces DNA damage, leading to G2/M arrest and impeding cancer cell growth.

Mécanisme D'action

Rigosertib sodium, also known as ON-01910, is a synthetic benzyl styryl sulfone that is currently in phase III clinical trials for the treatment of several myelodysplastic syndromes and leukemias .

Target of Action

This compound is considered a multi-target inhibitor . It was first described as an inhibitor of the mitotic master regulator Polo-like kinase 1 (Plk1) . In addition to Plk1, rigosertib has been reported to interact with the PI3K/Akt pathway . It has also been described as a Ras–Raf binding mimetic, altering the Ras signaling pathway .

Mode of Action

This compound interacts with its targets in a variety of ways. As an inhibitor of Plk1, it disrupts the Plk1-mediated G2-M cell-cycle transition . When interacting with the PI3K/Akt pathway, rigosertib induces apoptosis . As a Ras–Raf binding mimetic, it hampers Ras mitogenic signaling .

Biochemical Pathways

This compound affects several biochemical pathways. It destabilizes microtubules, leading to cell-cycle alterations typical of other microtubule dynamic poisons . It also activates a stress-induced phospho-regulatory circuit that ultimately hyperphosphorylates and inactivates Ras signaling effectors .

Result of Action

This compound has shown anti-cancer activity in clinical trials. It induces apoptosis in cancer cells by inhibiting the PI3K/Akt pathway and promoting the phosphorylation of histone H2AX . It also induces G2/M arrest in the cell cycle . Antitumor efficacy was observed in patients who previously progressed on gemcitabine-based therapy .

Safety and Hazards

Rigosertib sodium is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

Rigosertib has shown different efficacy depending on the cell line considered and could be a potential antineoplastic agent against lung cancer in humans . It has been used in trials studying the treatment and basic science of MDS, RAEB, Cancer, Hepatoma, and Neoplasms, among others . Further studies are needed to fully understand its mechanism of action and potential therapeutic applications .

Analyse Biochimique

Biochemical Properties

Rigosertib Sodium has been reported to have broad activity against a number of different targets, including kinases such as PI3K/Akt or NF-kB complex proteins . It was originally described as an inhibitor for the master mitotic kinase Polo-like kinase (Plk1) . It has also been described as a Ras mimetic molecule, inhibiting Ras–Raf binding and, therefore, hampering Ras mitogenic signaling .

Cellular Effects

This compound has been shown to inhibit the growth of various cancer cell lines by arresting cells in mitosis, which leads to cell death . It exerts its effects mainly by interfering with mitotic spindle assembly . It has also been shown to increase the production of reactive oxygen species (ROS) and alter the expression of numerous proteins involved in apoptosis .

Molecular Mechanism

This compound is a non–ATP-binding small molecule that disrupts Plk1-mediated G2–M cell-cycle transition, thereby inducing mitotic arrest and apoptosis . In addition, this compound was recently found to exhibit phosphoinositide 3-kinase (PI3K) inhibitory activity . It has also been described as a microtubule-depolymerizing agent that leads to cell-cycle alterations .

Temporal Effects in Laboratory Settings

The cellular effects of this compound have been observed in as few as 4 hours and were irreversible after treatment . The alterations in the cell cycle and in cell-cycle-related proteins were observed at lower concentrations .

Dosage Effects in Animal Models

In a xenograft model of rhabdomyosarcoma, this compound treatment delayed tumor growth and prolonged survival . One dose-limiting toxicity (death) occurred at the highest dose level tested .

Metabolic Pathways

This compound has been reported to interact with the PI3K/Akt pathway . It has also been described as a Ras mimetic molecule, inhibiting Ras–Raf binding and, therefore, hampering Ras mitogenic signaling .

Subcellular Localization

This compound has been shown to interfere with mitotic spindle assembly, suggesting a localization at the mitotic spindle

Propriétés

IUPAC Name

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQLUZFVFXYXQE-USRGLUTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rigosertib sodium
Reactant of Route 2
Rigosertib sodium
Reactant of Route 3
Reactant of Route 3
Rigosertib sodium
Reactant of Route 4
Rigosertib sodium
Reactant of Route 5
Reactant of Route 5
Rigosertib sodium
Reactant of Route 6
Reactant of Route 6
Rigosertib sodium

Q & A

Q1: What are the molecular targets of Rigosertib sodium and how does its inhibition of these targets lead to its anti-cancer effects?

A: this compound is a small molecule inhibitor that targets multiple pathways involved in cancer cell survival and proliferation. Although initially thought to be a specific inhibitor of Polo-like kinase 1 (Plk1) [], further research has shown that it affects several other key signaling pathways. []

Q2: What are some of the combinatorial therapeutic approaches being investigated with this compound?

A: Given that this compound affects multiple signaling pathways, it is being explored in combination with other chemotherapeutic agents. Research indicates a synergistic antitumor activity when this compound is used with other chemotherapy drugs. [] Specifically, studies have shown a significant combinatorial benefit when this compound is used with Cisplatin in HPV-negative head and neck squamous cell carcinoma (HNSCC) cell lines. [] This synergistic effect suggests a potential for improved efficacy in treating certain cancers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.